3,7-dinitro-10H-phenothiazine
Overview
Description
3,7-Dinitro-10H-phenothiazine is an organic compound with the molecular formula C12H7N3O4S. It belongs to the phenothiazine family, which is characterized by a three-ring structure consisting of two benzene rings connected by a nitrogen and sulfur atom at nonadjacent positions
Scientific Research Applications
3,7-Dinitro-10H-phenothiazine has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dinitro-10H-phenothiazine can be synthesized through the direct homo reductive coupling of 3,7-dinitro-10-(4-nitrophenyl)-10H-phenothiazine in dimethylformamide (DMF) solvent using sodium borohydride (NaBH4) as a reducing agent . This method is conducted under mild conditions and does not require harsh reagents or extreme temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,7-Dinitro-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Major Products Formed
Mechanism of Action
The mechanism of action of 3,7-dinitro-10H-phenothiazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, phenothiazine derivatives are known to inhibit dopamine receptors, which can lead to antipsychotic effects . Additionally, the reduction of nitro groups to amino groups can result in compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
3,7-Diamino-10H-phenothiazine: This compound is similar in structure but has amino groups instead of nitro groups.
3,7-Dinitro-10-(4-nitrophenyl)-10H-phenothiazine: This compound has an additional nitrophenyl group attached to the phenothiazine core.
Uniqueness
3,7-Dinitro-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3,7-dinitro-10H-phenothiazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-9-11(5-7)20-12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSURCKZGJUTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402515 | |
Record name | 3,7-dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-90-6 | |
Record name | 3,7-dinitro-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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